molecular formula C8H6N4O3S B15345681 Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- CAS No. 58139-55-2

Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-

Cat. No.: B15345681
CAS No.: 58139-55-2
M. Wt: 238.23 g/mol
InChI Key: VWOLSYJETLROAW-UHFFFAOYSA-N
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Description

Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- is a synthetic organic compound that features a formamide group attached to a thiazole ring, which is further substituted with a nitro-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrrole ring using a nitrating agent such as nitric acid or a nitrating mixture.

    Coupling Reaction: Coupling the nitro-pyrrole with the thiazole ring through a formamide linkage, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced to various intermediates depending on the reducing agent used.

    Substitution: The thiazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Thiazoles and Pyrroles: From various substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of organic semiconductors or conductive polymers.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the thiazole and pyrrole rings could participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar compounds might include other formamide derivatives with different substituents on the thiazole or pyrrole rings. For example:

  • Formamide, N-(4-(5-amino-2-pyrrolyl)-2-thiazolyl)-
  • Formamide, N-(4-(5-methyl-2-pyrrolyl)-2-thiazolyl)-

These compounds might differ in their reactivity, biological activity, or physical properties, highlighting the unique features of Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-.

Properties

CAS No.

58139-55-2

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

N-[4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide

InChI

InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13)

InChI Key

VWOLSYJETLROAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O

Origin of Product

United States

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